
6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 4-position The cyclopent-3-en-1-yl group is attached to the nitrogen atom of the carboxamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as malononitrile and formamidine.
Amidation: The carboxamide group is introduced by reacting the chlorinated pyrimidine with cyclopent-3-en-1-ylamine under suitable conditions, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the cyclopent-3-en-1-yl group allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学研究应用
6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors involved in disease pathways.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study the interactions with various biomolecules.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex chemical entities for industrial applications.
作用机制
The mechanism of action of 6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
6-chloro-N-(cyclopent-3-en-1-yl)pyridine-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-chloro-N-(cyclopent-3-en-1-yl)pyrazine-4-carboxamide: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H10ClN3O |
|---|---|
分子量 |
223.66 g/mol |
IUPAC 名称 |
6-chloro-N-cyclopent-3-en-1-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C10H10ClN3O/c11-9-5-8(12-6-13-9)10(15)14-7-3-1-2-4-7/h1-2,5-7H,3-4H2,(H,14,15) |
InChI 键 |
RJEUNLLXJOORBC-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCC1NC(=O)C2=CC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12096015.png)

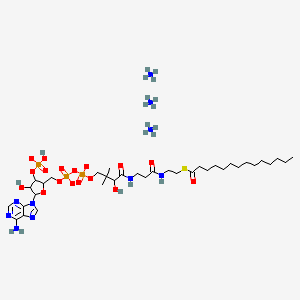

![[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline](/img/structure/B12096032.png)
![methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12096034.png)
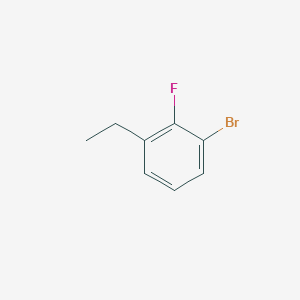
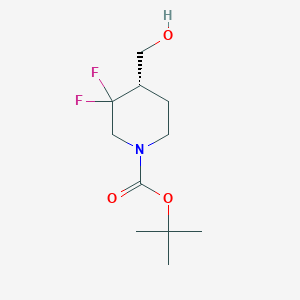
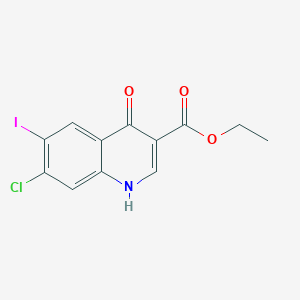
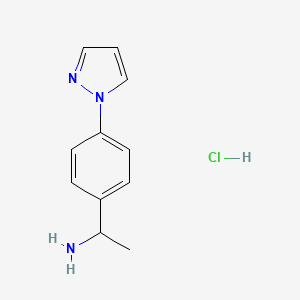

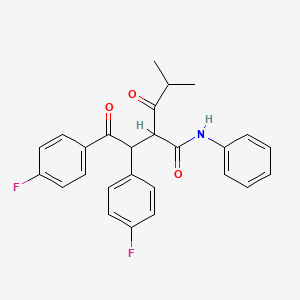
![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)
